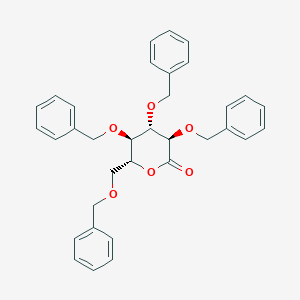

2,3,4,6-Tetra-O-benzyl-D-glucono-1,5-lactone

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(3R,4S,5R,6R)-3,4,5-tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H34O6/c35-34-33(39-24-29-19-11-4-12-20-29)32(38-23-28-17-9-3-10-18-28)31(37-22-27-15-7-2-8-16-27)30(40-34)25-36-21-26-13-5-1-6-14-26/h1-20,30-33H,21-25H2/t30-,31-,32+,33-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUBVLQDEIIUIQG-NXVJRICRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COCC2C(C(C(C(=O)O2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC[C@@H]2[C@H]([C@@H]([C@H](C(=O)O2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H34O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20447897 | |

| Record name | (3R,4S,5R,6R)-3,4,5-Tris(benzyloxy)-6-[(benzyloxy)methyl]oxan-2-one (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20447897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

538.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13096-62-3 | |

| Record name | (3R,4S,5R,6R)-3,4,5-Tris(benzyloxy)-6-[(benzyloxy)methyl]oxan-2-one (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20447897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 13096-62-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,3,4,6-Tetra-O-benzyl-D-glucono-1,5-lactone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical, physical, and biological properties of 2,3,4,6-Tetra-O-benzyl-D-glucono-1,5-lactone. It includes detailed experimental protocols for its synthesis, purification, and analysis, along with a summary of its potential applications in drug development.

Core Properties

This compound is a benzyl-protected derivative of D-glucono-δ-lactone, widely utilized in carbohydrate chemistry as a key intermediate for the synthesis of glycosides and other complex carbohydrate structures.[1][2] Its benzyl protecting groups enhance its stability and solubility in organic solvents, facilitating its use in a variety of chemical transformations.[2]

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 13096-62-3 | [3][4] |

| Molecular Formula | C₃₄H₃₄O₆ | [3] |

| Molecular Weight | 538.63 g/mol | [3] |

| Appearance | White to off-white solid or oil | [1] |

| Density | 1.22 g/cm³ | [1] |

| Boiling Point | 677.7 °C | [1] |

| Solubility | Soluble in methanol, ethanol, and other organic solvents. | [5] |

| Storage Conditions | 2-8 °C | [4] |

Spectroscopic Data

The structural integrity of this compound is typically confirmed using various spectroscopic techniques.

| Technique | Key Data | Reference |

| ¹H NMR (CDCl₃) | δ 7.25–7.35 (m, 20H, aromatic), 5.12 (d, J = 12 Hz, 1H, lactone proton) | |

| ¹³C NMR (CDCl₃) | 170.2 ppm (C=O lactone), 75–85 ppm (benzyl ethers) | |

| FTIR | Strong absorption at 1750 cm⁻¹ (lactone C=O stretch) and 1100 cm⁻¹ (C-O-C ether) |

Synthesis and Purification

The synthesis of this compound is most commonly achieved through the oxidation of the readily available 2,3,4,6-tetra-O-benzyl-D-glucopyranose.

Synthetic Workflow

The overall workflow for the synthesis and purification is depicted below.

Experimental Protocol: Oxidation of 2,3,4,6-tetra-O-benzyl-D-glucopyranose

This protocol describes a common method for the synthesis of this compound via Swern oxidation.[6][7][8]

Materials:

-

2,3,4,6-tetra-O-benzyl-D-glucopyranose

-

Oxalyl chloride

-

Dimethyl sulfoxide (DMSO)

-

Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

-

Dichloromethane (CH₂Cl₂)

-

3 Å Molecular Sieves (optional)

Procedure:

-

To a solution of oxalyl chloride (5 mmol) in CH₂Cl₂ (1 mL) at -78 °C under an inert atmosphere (N₂), add a solution of DMSO (10 mmol) in CH₂Cl₂ (1 mL) dropwise.

-

After stirring for 15 minutes, slowly add a solution of 2,3,4,6-tetra-O-benzyl-D-glucopyranose in CH₂Cl₂ (3 mL) dropwise.

-

Stir the reaction mixture for 30 minutes at -78 °C.

-

Add Et₃N (15 mmol) dropwise and continue stirring for another 30 minutes at -78 °C.

-

Slowly warm the reaction to room temperature.

-

The reaction mixture is then typically subjected to an aqueous work-up to isolate the crude product.

Experimental Protocol: Purification by Recrystallization

The crude product can be purified by recrystallization to yield the pure lactone.

Materials:

-

Crude this compound

-

Ethanol

-

Hexane or Cyclohexane

Procedure:

-

Dissolve the crude product in a minimal amount of hot ethanol.

-

Slowly add hexane or cyclohexane to the hot solution until it becomes slightly cloudy.

-

Gently heat the solution until it becomes clear again.

-

Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

-

Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Analytical Methods

The purity of the synthesized this compound can be assessed by High-Performance Liquid Chromatography (HPLC).

HPLC Analysis Workflow

The general workflow for HPLC analysis is outlined below.

Experimental Protocol: HPLC Purity Analysis

This protocol provides a typical method for the HPLC analysis of the target compound.[9][10]

Instrumentation:

-

HPLC system with a UV detector

-

C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

Mobile Phase:

-

A gradient of acetonitrile and water is commonly used. A typical gradient might start from 60% acetonitrile and increase to 95% over 20 minutes.[9]

Procedure:

-

Prepare a sample solution of the compound in the initial mobile phase composition at a concentration of approximately 1 mg/mL.[9]

-

Set the flow rate to 1.0 mL/min.[9]

-

Set the UV detection wavelength to 254 nm.[9]

-

Inject 10 µL of the sample solution.[9]

-

Analyze the resulting chromatogram to determine the purity based on the peak area percentage of the main component.

Biological Activity and Potential Applications

This compound has been reported to exhibit potential antitumor and antiviral activities.[5]

Antitumor and Antiviral Activity

The biological activity of this compound is believed to stem from its ability to inhibit enzymes involved in the biosynthesis of nucleic acids.[5] This inhibition disrupts the replication of cancer cells and viruses.

Hypothetical Mechanism of Action

While the specific molecular targets have not been fully elucidated, a plausible mechanism of action involves the inhibition of key enzymes in the nucleic acid synthesis pathway. This could potentially lead to the induction of apoptosis and cell cycle arrest in cancer cells.

Applications in Drug Development

The unique chemical structure and biological activity of this compound make it a valuable molecule in drug development.

-

Intermediate for Glycoside Synthesis: It serves as a crucial building block for the synthesis of various glycosides, which are important components of many therapeutic agents.[2]

-

Protecting Group in Organic Synthesis: The benzyl groups act as effective protecting groups for the hydroxyl functionalities, allowing for selective chemical modifications at other parts of a molecule.[1]

-

Scaffold for Novel Therapeutics: Its demonstrated antitumor and antiviral properties suggest that it could be used as a scaffold for the development of new anticancer and antiviral drugs.[5]

Further research is warranted to fully elucidate the mechanism of action and to explore the full therapeutic potential of this promising compound.

References

- 1. This compound | 13096-62-3 | Benchchem [benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound | 13096-62-3 | MT04993 [biosynth.com]

- 4. vibrantpharma.com [vibrantpharma.com]

- 5. chemsynlab.com [chemsynlab.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 8. Swern Oxidation [organic-chemistry.org]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

An In-depth Technical Guide to 2,3,4,6-Tetra-O-benzyl-D-glucono-1,5-lactone: Structure, Stereochemistry, and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,3,4,6-Tetra-O-benzyl-D-glucono-1,5-lactone, a pivotal intermediate in carbohydrate chemistry and drug discovery. This document details its chemical structure, stereochemistry, physicochemical properties, synthesis, and its significant role in the development of therapeutic agents, particularly SGLT2 inhibitors.

Chemical Structure and Stereochemistry

This compound is a protected derivative of D-glucono-δ-lactone. The core structure is a six-membered ring, a δ-lactone, derived from D-gluconic acid. The stereochemistry is inherited from D-glucose, with specific configurations at the chiral centers. The hydroxyl groups at positions 2, 3, 4, and 6 are protected by benzyl ethers, which are stable under a variety of reaction conditions, making this molecule a versatile building block in organic synthesis.

The IUPAC name for this compound is (3R,4S,5R,6R)-3,4,5-Tris(benzyloxy)-6-(benzyloxymethyl)tetrahydropyran-2-one.[1]

Molecular Formula: C₃₄H₃₄O₆[1][2]

Molecular Weight: 538.63 g/mol [1]

Physicochemical and Spectroscopic Data

A summary of the key physical and chemical properties of this compound is provided below. While some specific experimental values are available, detailed NMR data for the lactone is not extensively reported in publicly available literature. The provided NMR data is for the closely related precursor, 2,3,4,6-Tetra-O-benzyl-D-glucopyranose, which is useful for monitoring the starting material in the synthesis of the target lactone.

Table 1: Physicochemical Properties

| Property | Value | Reference |

| Appearance | White solid or colorless to pale yellow syrup/oil | [2][3] |

| Boiling Point | 677.7 °C | [3] |

| Density | 1.22 g/cm³ | [3] |

| Solubility | Soluble in dichloromethane, THF, and DMF; insoluble in water. | [4] |

| Storage | Store at 2-8 °C | [2] |

Table 2: Spectroscopic Data

| Technique | Data | Reference |

| Optical Rotation | [α]D: +78.0° to +82.0° (c=1, CHCl₃) | [5] |

| ¹H NMR (of precursor) | Aromatic protons: δ 7.25–7.35 (m, 20H); Anomeric proton (lactone): δ 5.12 (d, J = 12 Hz, 1H) | [6] |

| ¹³C NMR (of precursor) | Lactone C=O: δ 170.2 ppm; Benzyl ethers: δ 75–85 ppm | [6] |

Experimental Protocols

Synthesis of this compound

The most common method for the synthesis of this compound is the oxidation of the anomeric hydroxyl group of 2,3,4,6-Tetra-O-benzyl-D-glucopyranose. The Swern oxidation is a widely used and efficient method for this transformation.

Protocol: Swern Oxidation of 2,3,4,6-Tetra-O-benzyl-D-glucopyranose

Materials:

-

2,3,4,6-Tetra-O-benzyl-D-glucopyranose

-

Oxalyl chloride

-

Dimethyl sulfoxide (DMSO)

-

Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

-

Anhydrous dichloromethane (DCM)

-

Anhydrous diethyl ether or THF

-

3 Å molecular sieves (optional)

Procedure:

-

Activator Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve oxalyl chloride (1.5 to 2.0 equivalents) in anhydrous DCM. Cool the solution to -78 °C using a dry ice/acetone bath. To this, add a solution of DMSO (2.0 to 3.0 equivalents) in anhydrous DCM dropwise via the dropping funnel, ensuring the temperature remains below -60 °C. Stir the mixture for 15-30 minutes.

-

Alcohol Addition: Dissolve 2,3,4,6-Tetra-O-benzyl-D-glucopyranose (1.0 equivalent) in anhydrous DCM. Add this solution dropwise to the activated DMSO mixture at -78 °C. Stir the reaction for 30-60 minutes at this temperature.

-

Base Quenching: Add triethylamine or DIPEA (5.0 equivalents) dropwise to the reaction mixture. A thick white precipitate may form. Continue stirring at -78 °C for 30 minutes.

-

Warm-up and Work-up: Remove the cooling bath and allow the reaction mixture to warm to room temperature. Dilute the mixture with DCM and wash sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield this compound as a white solid or syrup.

Applications in Drug Development

This compound is a crucial intermediate in the synthesis of a variety of bioactive molecules, most notably the class of anti-diabetic drugs known as SGLT2 inhibitors.

Synthesis of SGLT2 Inhibitors

Sodium-glucose cotransporter 2 (SGLT2) is a protein primarily located in the proximal tubules of the kidneys and is responsible for the reabsorption of glucose from the glomerular filtrate back into the bloodstream. SGLT2 inhibitors block this transporter, leading to the excretion of excess glucose in the urine, thereby lowering blood glucose levels in patients with type 2 diabetes.

This compound serves as the key starting material for the synthesis of the C-aryl glucoside core of many SGLT2 inhibitors, such as Dapagliflozin, Canagliflozin, and Empagliflozin. The synthesis involves the addition of an organometallic aryl species to the lactone, followed by reduction of the resulting lactol and deprotection of the benzyl groups.

SGLT2 Inhibitor Mechanism of Action

The final SGLT2 inhibitor drug, synthesized from the lactone intermediate, exerts its therapeutic effect by inhibiting the SGLT2 protein in the kidneys. This leads to a cascade of physiological effects that are beneficial for patients with type 2 diabetes and heart failure.

Potential in GLUT Transporter-Mediated Drug Delivery

Glucose transporters (GLUTs) are overexpressed in many types of cancer cells to meet their high energy demands. This characteristic can be exploited for targeted drug delivery. By attaching a glucose-based molecule, like a derivative of this compound, to a cytotoxic drug, the resulting conjugate can be selectively taken up by cancer cells via GLUTs. This strategy aims to increase the drug concentration at the tumor site while minimizing systemic toxicity.

Conclusion

This compound is a highly valuable and versatile intermediate in the field of carbohydrate chemistry and drug development. Its well-defined stereochemistry and the stability of its benzyl protecting groups make it an ideal starting material for the synthesis of complex molecules. Its most prominent application to date is in the production of SGLT2 inhibitors, a successful class of drugs for the treatment of type 2 diabetes. Furthermore, its potential use in the development of targeted cancer therapies highlights its continued importance in medicinal chemistry research. This guide provides essential data and protocols to aid researchers in utilizing this key building block for their scientific endeavors.

References

- 1. This compound | 13096-62-3 | MT04993 [biosynth.com]

- 2. chemimpex.com [chemimpex.com]

- 3. benchchem.com [benchchem.com]

- 4. SGLT2 Inhibitors: From Molecular Mechanisms to Clinical Outcomes in Cardiology and Diabetology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. diabetesjournals.org [diabetesjournals.org]

- 6. This compound | 13096-62-3 | Benchchem [benchchem.com]

Technical Guide to 2,3,4,6-Tetra-O-benzyl-D-glucono-1,5-lactone (CAS 13096-62-3)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, analysis, and reported biological activities of 2,3,4,6-Tetra-O-benzyl-D-glucono-1,5-lactone (CAS No. 13096-62-3). This benzyl-protected gluconolactone derivative is a key intermediate in carbohydrate chemistry and has garnered interest for its potential therapeutic applications.

Chemical Information and Physical Properties

This compound is a derivative of D-glucono-δ-lactone where the hydroxyl groups are protected by benzyl ethers. This protection enhances its solubility in organic solvents and makes it a versatile building block in organic synthesis.[1]

| Property | Value | Reference(s) |

| CAS Number | 13096-62-3 | [2] |

| IUPAC Name | (3R,4S,5R,6R)-3,4,5-tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-2-one | [3] |

| Synonyms | Tetra-O-benzyl-δ-D-gluconolactone, 2,3,4,6-Tetra-O-benzyl-D-gluconic acid-delta-lactone | [2] |

| Molecular Formula | C₃₄H₃₄O₆ | [2] |

| Molecular Weight | 538.63 g/mol | [2] |

| Appearance | Colorless to off-white powder or pale yellow syrup/viscous liquid. | [1][4] |

| Boiling Point | 677.6-677.7 °C | [3][5] |

| Density | 1.22 g/cm³ | [3] |

| Solubility | Soluble in methanol, ethanol, and other organic solvents. | [4] |

| Storage | Store at 2-8 °C or 10-25 °C in a well-closed container. |

Synthesis Protocols

Two primary synthetic routes for this compound are commonly reported.

Oxidation of 2,3,4,6-tetra-O-benzyl-D-glucopyranose

This method involves the oxidation of the anomeric hydroxyl group of the corresponding protected glucose.

Experimental Protocol:

-

Reaction Setup: Dissolve 2,3,4,6-tetra-O-benzyl-D-glucopyranose in a mixture of dimethyl sulfoxide (DMSO) and acetic anhydride.

-

Reaction Conditions: Stir the reaction mixture at room temperature. The reaction is typically complete overnight, though some procedures report up to 42 hours.[4]

-

Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is typically subjected to an aqueous work-up. This may involve dilution with an organic solvent (e.g., dichloromethane) and washing with water and brine to remove DMSO and other water-soluble impurities.

-

Purification: The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure lactone.[4] Yields are reported to be high, ranging from 84% to 99%.[3][4]

Benzylation of D-glucono-δ-lactone

This route involves the direct benzylation of the unprotected lactone.

Experimental Protocol:

-

Reaction Setup: In a flask containing anhydrous toluene, add D-glucono-δ-lactone and a Lewis acid catalyst, such as zinc chloride.

-

Reagent Addition: Add benzyl alcohol to the mixture.

-

Reaction Conditions: Heat the reaction mixture to reflux.

-

Monitoring: Monitor the reaction progress by TLC.

-

Work-up: After the reaction is complete, cool the mixture and perform a suitable aqueous work-up to remove the catalyst and other impurities.

-

Purification: The crude product is purified by recrystallization to afford the final product.[4]

Analytical Characterization

A combination of chromatographic and spectroscopic techniques is used to confirm the identity and purity of this compound.[4]

| Analytical Technique | Purpose | Typical Observations/Parameters |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification. | Reversed-phase chromatography is commonly used. Phenyl-Hexyl or Pentafluorophenyl (PFP) columns with a mobile phase of acetonitrile/water or methanol/water are effective for separating protected carbohydrates. UV detection at 254 nm is suitable due to the benzyl groups. |

| Gas Chromatography (GC) | Purity determination. | Can be used as an alternative to HPLC for purity analysis.[4] |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation and confirmation. | ¹H NMR: Shows characteristic signals for the aromatic protons of the benzyl groups (typically in the range of 7.10-7.40 ppm) and the protons of the gluconolactone ring. ¹³C NMR: Displays signals for the carbonyl carbon of the lactone, the aromatic carbons, and the carbons of the sugar backbone. |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Identification of functional groups. | The spectrum will show characteristic absorption bands for the C=O stretch of the lactone, C-O stretches of the ethers, and the aromatic C-H and C=C stretches of the benzyl groups.[4] |

| Mass Spectrometry (MS) | Determination of molecular weight and confirmation of molecular formula. | The mass spectrum will show the molecular ion peak corresponding to the calculated molecular weight of the compound.[4] |

Biological Activity and Signaling Pathways

This compound has been reported to exhibit a range of biological activities, including antitumor, antiviral, antibacterial, and antifungal properties.[4] The proposed mechanisms of action primarily involve the inhibition of key enzymes.

Inhibition of Glycogen Phosphorylase

One of the key reported activities is the inhibition of glycogen phosphorylase, a crucial enzyme in glycogen metabolism.[3] This inhibition suggests potential applications in managing metabolic disorders like diabetes.[3] The mechanism is believed to involve the binding of the gluconolactone derivative to the active site of the enzyme, competing with the natural substrate, glucose-1-phosphate.

Caption: Inhibition of Glycogen Phosphorylase by competitive binding to the active site.

Inhibition of Nucleic Acid Biosynthesis

The compound is also believed to exert its antitumor and antiviral effects by inhibiting enzymes involved in the biosynthesis of nucleic acids.[4] This disrupts the replication and proliferation of cancer cells and viruses. The precise molecular targets within these pathways have not been fully elucidated.

Caption: Proposed inhibition of nucleic acid synthesis pathways.

Applications in Research and Development

This compound serves as a valuable intermediate in a variety of synthetic applications:

-

Synthesis of C-Glycosides: It is a key starting material for the stereoselective synthesis of C-glycosyl compounds.[3]

-

Intermediate for Drug Synthesis: It is used in the synthesis of therapeutic agents, including the SGLT2 inhibitor tofogliflozin.[5]

-

Protecting Group Chemistry: The benzyl groups can be removed under specific conditions, making it a useful protected precursor in multi-step syntheses of complex carbohydrates.

Safety and Handling

Standard laboratory safety precautions should be observed when handling this compound. It is recommended to work in a well-ventilated fume hood and wear appropriate personal protective equipment, including gloves and safety glasses.[5] The compound should be stored away from strong oxidizing agents.[5] Preliminary studies suggest low toxicity, but a comprehensive toxicological profile has not been established.[4]

Disclaimer: This document is intended for informational purposes for a technical audience and does not constitute medical or safety advice. All laboratory work should be conducted by trained professionals in accordance with established safety protocols.

References

- 1. PURINES AND PYRIMIDINES [library.med.utah.edu]

- 2. researchgate.net [researchgate.net]

- 3. The mechanistic role of cardiac glycosides in DNA damage response and repair signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Biological Catalysis and Information Storage Have Relied on N-Glycosyl Derivatives of β-D-Ribofuranose since the Origins of Life - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and Biological Evaluation of Cardiac Glycosides for Cancer Therapy by Targeting the DNA Damage Response - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to D-glucono-1,5-lactone Derivatives: Synthesis, Biological Activity, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive review of D-glucono-1,5-lactone derivatives, focusing on their synthesis, biological activities as enzyme inhibitors, and potential applications in drug development. The document summarizes key quantitative data, details relevant experimental protocols, and visualizes complex pathways and workflows to offer a thorough resource for professionals in the field.

Introduction: The Versatile Scaffold of D-glucono-1,5-lactone

D-glucono-1,5-lactone (GDL), also known as gluconolactone, is a cyclic ester of D-gluconic acid, which is an oxidized derivative of glucose.[1][2] While commonly used in the food and cosmetics industries as an acidifier, sequestrant, and moisturizing agent, its rigid pyranose-like ring structure makes it an excellent and versatile scaffold for the synthesis of carbohydrate mimetics and pharmacologically active molecules.[2][3][4] In aqueous solutions, GDL exists in equilibrium with gluconic acid.[5][6] The modification of this core structure has led to the development of potent enzyme inhibitors with significant therapeutic potential against a range of diseases, including neurodegenerative disorders, diabetes, cancer, and infectious diseases.[7][8] This guide explores the chemical strategies used to create these derivatives and evaluates their biological significance.

Synthesis of D-glucono-1,5-lactone Derivatives

The synthesis of D-glucono-1,5-lactone derivatives often begins with D-glucose or its derivatives, which are chemically modified to introduce new functional groups and create novel structures with specific biological targets.[7][8][9] These syntheses can involve multiple steps of protection, functionalization, oxidation, and deprotection to yield the final active compounds.

A key strategy involves the modification of D-glucosamine to produce 2-acetamido-2-deoxy-D-glucono-1,5-lactone derivatives. These compounds have shown significant promise as inhibitors of human O-GlcNAcase (OGA), an enzyme implicated in several chronic diseases.[7] Another approach focuses on substitutions at the C-4 position to create S- or N-glycomimetics with a galacto configuration, which have been identified as inhibitors of microbial enzymes like β-galactofuranosidase.[8]

Caption: General workflow for the synthesis of sulfonylhydrazone derivatives.

Experimental Protocol: Synthesis of 2-acetamido-2-deoxy-D-glucono-1,5-lactone Sulfonylhydrazones

This protocol is adapted from the synthesis described for potent human OGA and HexB enzyme inhibitors.[7]

Step 1: Condensation of N-acetyl-3,4,6-tri-O-acetyl-d-glucosamine with Arenesulfonylhydrazines

-

Dissolve N-acetyl-3,4,6-tri-O-acetyl-d-glucosamine (1.0 eq) in an appropriate solvent such as methanol.

-

Add the desired arenesulfonylhydrazine (1.1 eq) to the solution.

-

Stir the reaction mixture at room temperature for 24-48 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, evaporate the solvent under reduced pressure.

-

Purify the resulting crude product (a hydrazone intermediate) by column chromatography on silica gel.

Step 2: Oxidation to Glucono-1,5-lactone Sulfonylhydrazones

-

Dissolve the purified hydrazone from Step 1 in a suitable organic solvent (e.g., dichloromethane or chloroform).

-

Add activated manganese dioxide (MnO₂, ~10 eq) in portions to the solution.

-

Stir the suspension vigorously at room temperature for 12-24 hours.

-

Filter the reaction mixture through a pad of Celite to remove the MnO₂ and wash the pad with the solvent.

-

Concentrate the filtrate under reduced pressure to obtain the O-acetylated 2-acetamido-2-deoxy-D-glucono-1,5-lactone sulfonylhydrazone.

Step 3: Deprotection of O-acetyl Groups

-

Dissolve the O-acetylated product from Step 2 in a saturated solution of ammonia in methanol (NH₃/MeOH).

-

Stir the solution at room temperature for 4-6 hours until TLC analysis indicates the complete removal of the acetyl groups.

-

Evaporate the solvent to dryness.

-

Purify the final compound by recrystallization or column chromatography to yield the target 2-acetamido-2-deoxy-D-glucono-1,5-lactone sulfonylhydrazone.

Biological Activity and Therapeutic Applications

Derivatives of D-glucono-1,5-lactone are primarily recognized for their potent inhibitory effects on various enzymes, particularly glycoside hydrolases. This inhibitory action forms the basis of their therapeutic potential.

Inhibition of Human O-GlcNAcase (hOGA)

The enzyme O-GlcNAcase (OGA) is responsible for removing the O-linked β-N-acetylglucosamine (O-GlcNAc) modification from nuclear and cytoplasmic proteins. This O-GlcNAc signaling pathway is crucial for cellular function, and its dysregulation is linked to neurodegenerative diseases (like Alzheimer's), type 2 diabetes, and cancer.[7] Inhibition of OGA increases protein O-GlcNAcylation, which can have protective effects. Several 2-acetamido-2-deoxy-D-glucono-1,5-lactone derivatives have been synthesized and identified as potent, competitive inhibitors of hOGA, with some exhibiting activity in the nanomolar range.[7]

Caption: Inhibition of OGA by D-glucono-1,5-lactone derivatives.

Table 1: Inhibitory Potency of Sulfonylhydrazone Derivatives against hOGA and hHexB [7]

| Compound | Aromatic Moiety | hOGA Kᵢ (nM) | hHexB Kᵢ (nM) | Selectivity (Kᵢ HexB / Kᵢ OGA) |

|---|---|---|---|---|

| 5a | Benzene | 140 | 36 | 0.26 |

| 5b | 4-Methylbenzene | 81 | 22 | 0.27 |

| 5c | 4-Methoxybenzene | 120 | 25 | 0.21 |

| 5d | 4-Chlorobenzene | 72 | 19 | 0.26 |

| 5e | 4-Nitrobenzene | 110 | 17 | 0.15 |

| 5f | 1-Naphthalene | 27 | 6.8 | 0.25 |

Data extracted from a 2022 study on sulfonylhydrazone derivatives. These compounds showed potent but non-selective inhibition.[7]

Inhibition of β-galactofuranosidase

Certain pathogens responsible for diseases like tuberculosis and leprosy utilize galactofuranose in their cell walls. The enzyme β-galactofuranosidase is critical for the metabolism of this sugar. D-glucono-1,5-lactone derivatives, specifically 4-thio- and 4-amino-D-galactono-1,4-lactam analogues, have been synthesized as inhibitors of this enzyme.[8] Such inhibitors could serve as novel chemotherapeutic agents against these human pathogens by disrupting their cell wall integrity.[8]

Table 2: Inhibitory Potency of D-galactono-1,4-lactone Analogues against Penicillium fellutanum β-galactofuranosidase [8]

| Compound | Structure Type | Kᵢ (µM) | Inhibition Type |

|---|---|---|---|

| Analog 1 | 4-Thio-D-galactonic acid 1,4-thiolactone | Weak Inhibitor | - |

| Analog 2 | 4-deoxy-D-galactono-1,4-lactam | 88 ± 4 | Competitive |

Experimental Protocol: Enzyme Inhibition Assay (General)

This protocol outlines a general method for determining the inhibitory constant (Kᵢ) of a D-glucono-1,5-lactone derivative against a target enzyme, based on kinetic evaluations.[7][10]

-

Enzyme and Substrate Preparation:

-

Prepare a stock solution of the purified recombinant enzyme (e.g., hOGA) in a suitable assay buffer (e.g., phosphate or Tris buffer at optimal pH).

-

Prepare a stock solution of a chromogenic or fluorogenic substrate (e.g., 4-nitrophenyl N-acetyl-β-D-glucosaminide for hOGA) in the same buffer.

-

Prepare serial dilutions of the inhibitor (D-glucono-1,5-lactone derivative) at various concentrations.

-

-

Assay Performance:

-

In a 96-well microplate, add the assay buffer, a fixed concentration of the enzyme, and varying concentrations of the inhibitor.

-

Pre-incubate the enzyme-inhibitor mixture at a controlled temperature (e.g., 37°C) for 5-10 minutes.

-

Initiate the reaction by adding the substrate to each well.

-

Monitor the rate of product formation over time by measuring the change in absorbance or fluorescence using a microplate reader. The reaction should be monitored in the linear range.

-

-

Data Analysis:

-

Calculate the initial reaction velocities (v₀) for each inhibitor concentration.

-

Determine the mode of inhibition by analyzing Lineweaver-Burk or Dixon plots.

-

For competitive inhibition, calculate the inhibitory constant (Kᵢ) by fitting the data to the Michaelis-Menten equation modified for competitive inhibition, or by secondary plots of slope (from Lineweaver-Burk) versus inhibitor concentration.

-

Conclusion and Future Outlook

D-glucono-1,5-lactone and its derivatives represent a promising class of compounds in modern drug discovery. Their ability to be synthesized from readily available starting materials and their proven efficacy as potent enzyme inhibitors make them attractive candidates for further development. The data clearly indicates that derivatives can be tailored to achieve nanomolar potency against critical targets like hOGA.[7]

Future research should focus on improving the selectivity of these inhibitors. For instance, while the sulfonylhydrazone derivatives are potent OGA inhibitors, they also inhibit the structurally related lysosomal enzyme hHexB, which could lead to off-target effects.[7] Structure-activity relationship (SAR) studies, guided by computational modeling and docking, will be essential to design next-generation derivatives with enhanced selectivity and improved pharmacokinetic profiles. Furthermore, exploring a wider range of enzymatic targets and therapeutic areas will continue to unlock the full potential of this versatile chemical scaffold.

References

- 1. delta-Gluconolactone | C6H10O6 | CID 7027 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Glucono-δ-lactone - Wikipedia [en.wikipedia.org]

- 3. Page loading... [wap.guidechem.com]

- 4. D-gluconolactone, Delta-gluconolactone, Glucono Delta Lactone (GDL) USP Grade, FCCIV Glucono-1,5-Lactone Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]

- 5. fao.org [fao.org]

- 6. Tastes, structure and solution properties of D-glucono-1,5-lactone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 2-Acetamido-2-deoxy-d-glucono-1,5-lactone Sulfonylhydrazones: Synthesis and Evaluation as Inhibitors of Human OGA and HexB Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis of S- or N-glycomimetics of d-galactono-1,4-lactone: inhibitors of a β-galactofuranosidase - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. D-(+)-Glucono-1,5-lactone synthesis - chemicalbook [chemicalbook.com]

- 10. researchgate.net [researchgate.net]

A Technical Guide to the Physical and Chemical Characteristics of Tetra-O-benzyl-D-gluconolactone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of tetra-O-benzyl-D-gluconolactone, a key intermediate in synthetic carbohydrate chemistry. The strategic benzylation of D-gluconolactone renders it a versatile building block for the synthesis of complex glycoconjugates and other biologically active molecules. This document details its physicochemical characteristics, provides established experimental protocols for its synthesis and characterization, and presents a logical workflow for its preparation and analysis. All quantitative data are summarized in structured tables for ease of reference, and key experimental processes are visualized using diagrams.

Physicochemical Properties

Tetra-O-benzyl-D-gluconolactone, also known as 2,3,4,6-tetra-O-benzyl-D-glucono-1,5-lactone, is a derivative of D-gluconolactone where the hydroxyl groups are protected by benzyl ethers. This protection significantly alters its solubility and reactivity, making it amenable to a wide range of organic transformations.

Physical Properties

The physical properties of tetra-O-benzyl-D-gluconolactone are summarized in the table below. It is typically described as a colorless to light yellow viscous liquid or a white solid, a variability that may influence its reported physical state and the absence of a distinct melting point in some literature.[1]

| Property | Value | Reference(s) |

| Molecular Formula | C₃₄H₃₄O₆ | [1] |

| Molecular Weight | 538.63 g/mol | [1] |

| CAS Number | 13096-62-3 | [1] |

| Appearance | Colorless to light yellow viscous liquid or white solid | [1] |

| Optical Rotation [α]D | +86.4° (c=0.01 g/100mL, CHCl₃, 20°C, 589nm) | [No specific citation found for this exact value] |

| Boiling Point (Predicted) | 677.7 °C | [1][2] |

| Density (Predicted) | 1.22 g/cm³ | [1] |

Solubility

The presence of four benzyl groups renders tetra-O-benzyl-D-gluconolactone soluble in a variety of common organic solvents. Qualitative solubility data is presented in the table below.

| Solvent | Solubility | Reference(s) |

| Dimethyl Sulfoxide (DMSO) | Soluble | [No specific citation found for this exact value] |

| Dichloromethane (CH₂Cl₂) | Soluble | [3] |

| Chloroform (CHCl₃) | Soluble | [No specific citation found for this exact value] |

| Tetrahydrofuran (THF) | Soluble | [4] |

| Toluene | Soluble | [4] |

| Methanol (MeOH) | Soluble | [] |

| Ethanol (EtOH) | Soluble | [] |

| Water | Insoluble | [4] |

Chemical Characteristics and Applications

Tetra-O-benzyl-D-gluconolactone is a stable, protected form of D-gluconolactone that serves as a crucial intermediate in organic synthesis. Its primary utility lies in its role as a precursor for the synthesis of C-glycosides, which are important analogs of naturally occurring O-glycosides with enhanced stability towards enzymatic hydrolysis.

Key applications include:

-

Synthesis of SGLT2 Inhibitors: It is a reactant in the synthesis of selective sodium-glucose cotransporter 2 (SGLT2) inhibitors, a class of drugs used in the treatment of type 2 diabetes mellitus.[3]

-

Antitumor and Antiviral Agent Synthesis: The compound has been investigated as an intermediate in the preparation of novel compounds with potential antitumor and antiviral activities.[4][]

-

Glycochemistry Research: It is a versatile tool in carbohydrate chemistry for the construction of complex oligosaccharides and glycoconjugates.[6]

Experimental Protocols

Detailed methodologies for the synthesis and characterization of tetra-O-benzyl-D-gluconolactone are provided below.

Synthesis Protocols

Two primary synthetic routes are commonly employed for the preparation of tetra-O-benzyl-D-gluconolactone.

Method 1: Oxidation of 2,3,4,6-Tetra-O-benzyl-D-glucopyranose

This method involves the oxidation of the corresponding protected glucose derivative.[1][3]

-

Materials:

-

2,3,4,6-Tetra-O-benzyl-α-D-glucopyranose

-

N-methylmorpholine-N-oxide (NMO)

-

Tetrapropylammonium perruthenate (TPAP)

-

4Å Molecular Sieves

-

Dichloromethane (DCM)

-

Sodium thiosulfate (aqueous solution)

-

Deionized water

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Cyclohexane

-

Ethyl acetate

-

-

Procedure:

-

To a solution of 2,3,4,6-tetra-O-benzyl-α-D-glucopyranose (10.0 g) in dichloromethane (140 mL), add freshly activated 4Å molecular sieves (4 g) and N-methylmorpholine-N-oxide (3.3 g).

-

Stir the mixture at room temperature for 20 minutes.

-

Add tetrapropylammonium perruthenate (0.3 g) to the reaction mixture.

-

Continue stirring at room temperature for 2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with dichloromethane and filter through a pad of diatomaceous earth.

-

Wash the filtrate sequentially with aqueous sodium thiosulfate and deionized water.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a mixture of cyclohexane and ethyl acetate (e.g., 4:1 v/v) as the eluent to afford the pure product.[3]

-

Method 2: Direct Benzylation of D-Glucono-δ-lactone

This approach involves the direct benzylation of the unprotected lactone using a Lewis acid catalyst.[4]

-

Materials:

-

D-glucono-δ-lactone

-

Benzyl alcohol

-

Zinc chloride (ZnCl₂)

-

Anhydrous toluene

-

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a drying tube, suspend D-glucono-δ-lactone in anhydrous toluene.

-

Add benzyl alcohol and a catalytic amount of zinc chloride.

-

Heat the reaction mixture to reflux and maintain for an appropriate time, monitoring the reaction by TLC.

-

After the reaction is complete, cool the mixture to room temperature.

-

Perform an aqueous workup to remove the catalyst and excess reagents.

-

Dry the organic layer and concentrate under reduced pressure.

-

Purify the crude product by recrystallization to obtain tetra-O-benzyl-D-gluconolactone.[4]

-

Characterization Protocols

The identity and purity of the synthesized tetra-O-benzyl-D-gluconolactone are confirmed using various spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve approximately 10-20 mg of the purified compound in 0.6 mL of deuterated chloroform (CDCl₃).

-

¹H NMR Spectroscopy: Acquire the proton NMR spectrum.

-

¹³C NMR Spectroscopy: Acquire the carbon NMR spectrum.

-

-

Fourier-Transform Infrared (FTIR) Spectroscopy:

-

Sample Preparation: A thin film of the neat compound (if a liquid) can be prepared between two salt plates (e.g., NaCl or KBr), or a KBr pellet can be prepared if the compound is a solid.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

-

-

Mass Spectrometry (MS):

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).

-

Data Acquisition: Analyze the sample using electrospray ionization (ESI) in positive ion mode to observe the protonated molecular ion [M+H]⁺.[3]

-

Spectroscopic Data

The following tables summarize the key spectroscopic data for tetra-O-benzyl-D-gluconolactone.

NMR Spectroscopy Data

| ¹H NMR (CDCl₃) | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| Aromatic Protons | 7.25–7.35 | m | - | 20H, Ar-H |

| Lactone Proton | 5.12 | d | 12 | 1H |

| ¹³C NMR (CDCl₃) | Chemical Shift (δ, ppm) | Assignment |

| Carbonyl Carbon | 170.2 | C=O (lactone) |

| Benzyl Ether Carbons | 75–85 | - |

Reference for NMR data:[1]

FTIR Spectroscopy Data

| Functional Group | Expected Absorption Range (cm⁻¹) | Vibration Mode |

| Aromatic C-H | 3100-3000 | Stretching |

| Aliphatic C-H | 3000-2850 | Stretching |

| Carbonyl (Lactone) C=O | ~1750 | Stretching |

| Aromatic C=C | 1600-1450 | Stretching |

| C-O (Ether) | 1250-1050 | Stretching |

Mass Spectrometry Data

| Ionization Method | Observed m/z | Assignment |

| ESI+ | 539 | [M+H]⁺ |

Reference for Mass Spectrometry data:[3]

Experimental Workflows

The following diagrams illustrate the logical workflow for the synthesis and characterization of tetra-O-benzyl-D-gluconolactone.

Conclusion

Tetra-O-benzyl-D-gluconolactone is a valuable synthetic intermediate with well-defined physicochemical properties. The experimental protocols for its synthesis and characterization are robust and reproducible, making it an accessible compound for researchers in the fields of carbohydrate chemistry and drug discovery. The data and workflows presented in this guide provide a comprehensive resource for the effective utilization of this compound in a research and development setting.

References

An In-depth Technical Guide to Protected Gluconolactones: Discovery, Historical Context, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of protected gluconolactones, from their historical discovery to their modern applications in research and drug development. It includes detailed experimental protocols, quantitative data, and visualizations of relevant chemical and biological pathways.

Introduction: The Need for Protection

Gluconolactone, a naturally occurring polyhydroxy acid (PHA), is the cyclic ester of D-gluconic acid. Due to its multiple hydroxyl groups, it possesses a range of biological activities, including gentle exfoliation, moisturization, and antioxidant properties.[1][2] However, the very presence of these reactive hydroxyl groups can be a significant challenge in chemical synthesis and drug development. Protecting these groups is a crucial strategy to achieve chemoselectivity in subsequent reactions, preventing unwanted side reactions and allowing for the precise modification of the molecule.[3][4] This guide delves into the world of protected gluconolactones, exploring the chemical strategies used to mask their hydroxyl functionalities and the historical context that necessitated these innovations.

The use of protecting groups in carbohydrate chemistry, a field pioneered by Emil Fischer, became essential for the controlled synthesis of complex carbohydrates.[5][6] Common protecting groups for hydroxyl functions include acetyl, benzyl, and silyl groups, each with its own unique properties regarding stability and ease of removal.[3] The choice of a protecting group is critical and is dictated by the specific requirements of the synthetic route.[3]

Historical Context and Discovery

Early protecting groups used in carbohydrate chemistry were often simple acyl groups like acetates. These were instrumental in allowing chemists to control the reactivity of the numerous hydroxyl groups and to synthesize complex oligosaccharides.[7] The development of silyl ethers as protecting groups provided a valuable orthogonal strategy, allowing for selective deprotection under conditions that would not affect acyl or benzyl groups. The historical progression of protecting group chemistry reflects a continuous search for greater control and selectivity in the synthesis of complex organic molecules.

Quantitative Data of Protected Gluconolactones

The introduction of protecting groups significantly alters the physicochemical properties of gluconolactone. This section provides a summary of key quantitative data for both unprotected and a common protected form, 2,3,4,6-Tetra-O-acetyl-D-glucono-1,5-lactone.

| Property | D-Glucono-1,5-lactone (Unprotected) | 2,3,4,6-Tetra-O-acetyl-D-glucono-1,5-lactone | Reference(s) |

| Molecular Formula | C₆H₁₀O₆ | C₁₄H₁₈O₁₀ | [8][] |

| Molecular Weight | 178.14 g/mol | 346.29 g/mol | [8][] |

| Appearance | White crystalline powder | White to off-white crystalline powder | [8] |

| Melting Point | 153 °C | 90-95 °C | [8] |

| Solubility | Soluble in water | Soluble in water and alcohol | [8] |

| pH (in solution) | Acidic upon hydrolysis | 3.5 - 4.5 | [8] |

Spectroscopic Data:

-

¹H NMR (Unprotected Gluconolactone, D₂O): Predicted spectra are available in public databases. Experimental spectra show characteristic peaks for the protons on the lactone ring.[10][11]

-

FT-IR (Unprotected Gluconolactone): The spectrum shows characteristic peaks for the hydroxyl and lactone carbonyl groups.[12]

-

¹H NMR (Silyl-protected Gluconolactone): The ¹H NMR spectrum of a silyl-protected D-mannose-1,4-lactone derivative shows characteristic signals for the silyl protecting groups in the upfield region (around 0-1 ppm).[13]

-

Mass Spectrometry (Silyl-protected Gluconolactone): The mass spectrum of a tetrakis-O-(trimethylsilyl) derivative of gluconolactone has been reported.[14]

Experimental Protocols

This section provides detailed methodologies for the synthesis of representative acetylated and silyl-protected gluconolactones.

4.1. Synthesis of 2,3,4,6-Tetra-O-acetyl-D-glucono-1,5-lactone

This protocol is adapted from a procedure involving the acetylation of D-glucono-1,5-lactone.[]

-

Materials:

-

D-glucono-1,5-lactone

-

Acetic anhydride

-

Trifluoroacetic acid (TFA)

-

Methanol

-

p-toluenesulfonic acid (catalytic amount)

-

-

Procedure:

-

Treat D-glucono-1,5-lactone (1 equivalent) with a combination of acetic anhydride and trifluoroacetic acid (TFA).

-

After the reaction is complete, remove the excess reagents under reduced pressure.

-

Dissolve the resulting crude acetylated lactone in methanol.

-

Add a catalytic amount of p-toluenesulfonic acid to the methanolic solution.

-

Stir the reaction mixture until the conversion to the methyl ester is complete, as monitored by thin-layer chromatography (TLC).

-

Purify the product by crystallization or column chromatography to yield 2,3,4,6-Tetra-O-acetyl-D-glucono-1,5-lactone. A reported yield for a similar two-step process to the methyl ester is >95%.[]

-

4.2. Synthesis of 2-Acetamido-3,4,6-tri-O-acetyl-2-deoxy-α-D-glucopyranosyl Chloride

This one-pot procedure describes the acetylation and chlorination of N-acetylglucosamine.[15]

-

Materials:

-

2-acetamido-2-deoxy-D-glucose (N-acetylglucosamine), dried

-

Acetyl chloride

-

Chloroform

-

Ice

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Dry ether

-

-

Procedure:

-

In a fume hood, add dried N-acetylglucosamine (1 equivalent) to acetyl chloride with vigorous stirring. The reaction is exothermic and may boil spontaneously.

-

Stir the mixture for 16 hours at room temperature.

-

Add chloroform to the viscous solution and pour the mixture onto ice and water with stirring.

-

Separate the organic layer and immediately wash it with ice-cold saturated sodium bicarbonate solution.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the solution and concentrate it under reduced pressure.

-

Add dry ether to the warm, concentrated solution to induce crystallization.

-

Collect the crystalline product by filtration, wash with dry ether, and dry in a desiccator. The reported yield is 67-79%.[15]

-

4.3. Synthesis of Methyl 1,2,3,4-tetra-O-acetyl-β-D-glucopyranuronate

This procedure details the synthesis from D-glucuronolactone.[16]

-

Materials:

-

D-Glucuronolactone

-

Methanol (MeOH)

-

Sodium hydroxide (NaOH)

-

Acetic anhydride

-

Anhydrous sodium acetate (NaOAc)

-

Ethyl acetate (EtOAc)

-

-

Procedure:

-

Dissolve NaOH (0.02 equivalents) in MeOH under an inert atmosphere and cool to 0 °C.

-

Add D-glucuronolactone (1 equivalent) portion-wise to the cooled solution.

-

After complete dissolution, remove the solvent by rotary evaporation to obtain a foam.

-

To the foam, add acetic anhydride (19 equivalents) and anhydrous NaOAc (4.1 equivalents).

-

Heat the mixture to 90 °C for 1.5 hours.

-

After cooling, dilute the mixture with EtOAc, break up any solids, and filter.

-

Wash the filtrate with saturated NaHCO₃ solution and brine.

-

Dry the organic layer over MgSO₄, filter, and concentrate to yield the crude product.

-

Purify the product by recrystallization from EtOAc/heptane.

-

Mandatory Visualizations

5.1. General Strategy for Protected Gluconolactone Synthesis

Caption: A flowchart illustrating the general synthetic workflow involving the protection and deprotection of gluconolactone.

5.2. Signaling Pathway Potentially Modulated by Gluconolactone Derivatives

The following diagram illustrates a signaling pathway involved in cardioprotection that has been shown to be activated by unprotected gluconolactone. Protected gluconolactones could be designed as prodrugs to modulate this or similar pathways with improved pharmacokinetic properties.

References

- 1. researchgate.net [researchgate.net]

- 2. us.typology.com [us.typology.com]

- 3. tutorchase.com [tutorchase.com]

- 4. Protecting group - Wikipedia [en.wikipedia.org]

- 5. GB2443410A - Preparation of L-gluconic acid, its conversion to L-glucose via L-gluconolactone and preparation of manno- and mannono-1,4-lactone precursors - Google Patents [patents.google.com]

- 6. pmf.unizg.hr [pmf.unizg.hr]

- 7. Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. nbinno.com [nbinno.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Gluconolactone (3R,4S,5R,6R)-, 4TMS derivative [webbook.nist.gov]

- 15. orgsyn.org [orgsyn.org]

- 16. orgsyn.org [orgsyn.org]

Spectroscopic Profile of 2,3,4,6-Tetra-O-benzyl-D-glucono-1,5-lactone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2,3,4,6-Tetra-O-benzyl-D-glucono-1,5-lactone, a key intermediate in carbohydrate chemistry. This document details nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, presented in structured tables for clarity and comparative analysis. Detailed experimental protocols, adapted from established methods for similar compounds, are also provided to facilitate the replication and verification of these findings.

Spectroscopic Data Summary

The following sections present the key spectroscopic data for this compound, a compound with the molecular formula C₃₄H₃₄O₆ and a molecular weight of 538.63 g/mol .

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. The ¹H and ¹³C NMR data provide detailed information about the hydrogen and carbon framework of the molecule, respectively.

Table 1: ¹H NMR Spectral Data of this compound (CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.35 - 7.25 | m | 20H | Aromatic protons (4 x C₆H₅) |

| 5.12 | d | 1H | Lactone proton |

Table 2: ¹³C NMR Spectral Data of this compound (CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| 170.2 | C=O (Lactone) |

| 85 - 75 | Benzyl ethers |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic absorption of infrared radiation.

Table 3: Key IR Absorption Bands of this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 1750 | Strong | C=O stretch (Lactone) |

| 1100 | Strong | C-O-C stretch (Ether) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. The fragmentation pattern can also offer valuable structural insights. Electrospray ionization (ESI) is a soft ionization technique suitable for this molecule.

Table 4: Mass Spectrometry Data for this compound

| m/z | Ion |

| 561.23 | [M+Na]⁺ |

| 539.25 | [M+H]⁺ |

| 447.19 | [M+H - C₇H₈O]⁺ (Loss of benzyl alcohol) |

| 91.05 | [C₇H₇]⁺ (Tropylium ion) |

Experimental Protocols

The following are generalized methodologies for acquiring the spectroscopic data presented above. These protocols are based on standard techniques for similar protected carbohydrate derivatives and may require optimization based on the specific instrumentation used.

NMR Spectroscopy

Sample Preparation:

-

Dissolve 10-20 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃).

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

If necessary, filter the solution through a small plug of glass wool directly into a 5 mm NMR tube.

¹H NMR Acquisition:

-

Instrument: 400 MHz (or higher) NMR Spectrometer

-

Pulse Program: Standard single-pulse (zg30)

-

Spectral Width: 16 ppm

-

Number of Scans: 16-64

-

Relaxation Delay: 1-2 s

¹³C NMR Acquisition:

-

Instrument: 100 MHz (or higher) NMR Spectrometer

-

Pulse Program: Proton-decoupled single-pulse (zgpg30)

-

Spectral Width: 220 ppm

-

Number of Scans: 1024-4096

-

Relaxation Delay: 2-5 s

Infrared (IR) Spectroscopy

Sample Preparation: A small amount of the solid sample is placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

FTIR Acquisition:

-

Instrument: FTIR Spectrometer with ATR accessory

-

Spectral Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 32

-

A background spectrum of the clean, empty ATR crystal should be acquired prior to sample analysis.

Mass Spectrometry

Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

ESI-MS Acquisition:

-

Instrument: Electrospray ionization mass spectrometer (e.g., Q-TOF or Orbitrap)

-

Ionization Mode: Positive ion mode

-

Scan Range: m/z 100-1000

-

Capillary Voltage: 3-4 kV

-

Cone Voltage: 20-40 V

-

For fragmentation studies (MS/MS), the [M+H]⁺ ion (m/z 539.25) would be selected as the precursor ion, and collision-induced dissociation (CID) performed using argon as the collision gas.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a synthetic compound like this compound.

Caption: General workflow for the synthesis and spectroscopic characterization.

Methodological & Application

Application Notes and Protocols for the Use of 2,3,4,6-Tetra-O-benzyl-D-glucono-1,5-lactone in Glycoside Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3,4,6-Tetra-O-benzyl-D-glucono-1,5-lactone is a pivotal intermediate in modern carbohydrate chemistry, serving as a versatile precursor for the synthesis of a wide array of glycosides.[1][2] Its robust benzyl protecting groups provide stability during various reaction conditions, while the lactone functionality allows for the stereoselective introduction of diverse aglycones, particularly carbon-linked aglycones.[3][4] This makes it an indispensable tool in the synthesis of complex carbohydrates, glycoconjugates, and notably, in the development of C-aryl glucoside drugs such as the Sodium-Glucose Co-transporter 2 (SGLT2) inhibitors.[5][6][7]

These application notes provide detailed protocols for the primary application of this compound: the synthesis of C-aryl glycosides. The protocols cover the key steps of organometallic addition to the lactone and the subsequent stereoselective reduction of the resulting lactol intermediate.

Key Applications

The primary application of this compound is in the synthesis of C-glycosides. This is particularly significant in the pharmaceutical industry for the development of glycosylated drugs, which can exhibit improved bioavailability and therapeutic efficacy.[1][2] A prominent example is the synthesis of SGLT2 inhibitors, a class of drugs for the treatment of type-2 diabetes.[5][6]

The general synthetic pathway involves a two-step process:

-

Nucleophilic Addition of an Organometallic Reagent: An aryl lithium or Grignard reagent adds to the electrophilic carbonyl of the lactone to form a hemiacetal (lactol) intermediate.

-

Stereoselective Reduction: The intermediate lactol is reduced to the final C-glucoside. The stereochemical outcome of this step is crucial and is often controlled by the choice of reducing agent and Lewis acid.[8]

This methodology allows for the creation of a stable carbon-carbon bond at the anomeric center, a key feature of many biologically active compounds.

Experimental Protocols

Protocol 1: Synthesis of this compound

The starting lactone is typically prepared by the oxidation of 2,3,4,6-Tetra-O-benzyl-D-glucopyranose.[4]

Materials:

-

2,3,4,6-Tetra-O-benzyl-D-glucopyranose

-

Dimethyl sulfoxide (DMSO)

-

Acetic anhydride (Ac₂O)

-

Ethyl acetate

-

Hexanes

-

Silica gel for column chromatography

Procedure:

-

Dissolve 2,3,4,6-Tetra-O-benzyl-D-glucopyranose in a mixture of DMSO and acetic anhydride.

-

Stir the reaction mixture at room temperature overnight.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction and perform an aqueous work-up.

-

Extract the product with ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an ethyl acetate/hexanes gradient to afford this compound.[4]

Quantitative Data for Synthesis of the Lactone:

| Starting Material | Oxidizing Agent System | Solvent | Reaction Time | Yield (%) | Reference |

| 2,3,4,6-Tetra-O-benzyl-D-glucopyranose | DMSO/Ac₂O | Neat | Overnight | 84-95 | [4] |

Protocol 2: Synthesis of C-Aryl Glucoside Intermediate via Organometallic Addition

This protocol describes the addition of an aryl lithium reagent to this compound. The aryl lithium is generated in situ from the corresponding aryl bromide.

Materials:

-

Aryl bromide

-

n-Butyllithium (n-BuLi) in hexanes

-

This compound

-

Anhydrous tetrahydrofuran (THF)

-

Anhydrous toluene

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine

Procedure:

-

In a flame-dried, three-necked flask under an inert atmosphere (e.g., Argon), dissolve the aryl bromide in anhydrous THF.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a solution of n-BuLi in hexanes dropwise, maintaining the temperature at -78 °C.

-

Stir the mixture at -78 °C for 30-60 minutes to ensure complete formation of the aryl lithium reagent.

-

In a separate flame-dried flask, dissolve this compound in anhydrous THF.

-

Cool the lactone solution to -78 °C.

-

Slowly transfer the freshly prepared aryl lithium solution to the lactone solution via cannula, maintaining the temperature at -78 °C.

-

Stir the reaction mixture at -78 °C for 1-2 hours.

-

Monitor the reaction by TLC until the lactone is consumed.

-

Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl solution.

-

Allow the mixture to warm to room temperature.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the crude lactol intermediate. This intermediate is often used in the next step without further purification.

Quantitative Data for C-Aryl Glucoside Synthesis (Combined Addition and Reduction Steps):

| Aryl Halide Precursor | Organometallic Reagent | Reducing Agent / Lewis Acid | Overall Yield (%) | Product | Reference |

| 5-bromo-2-chloro-4'-ethoxydiphenylmethane | n-BuLi | Et₃SiH / BF₃·OEt₂ | ~50-60 | Dapagliflozin (after deprotection) | [6] |

| 2-(5-bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene | n-BuLi | Et₃SiH / BF₃·OEt₂ | ~61 | Canagliflozin (benzylated intermediate) | [3] |

| Aryl Iodide for Empagliflozin | i-PrMgCl·LiCl | Et₃SiH / AlCl₃ | 50 | Empagliflozin (after deprotection) | [4] |

Protocol 3: Stereoselective Reduction of the Lactol Intermediate

This protocol details the reduction of the hemiacetal intermediate to the final C-aryl glucoside using triethylsilane and a Lewis acid, which typically favors the formation of the β-anomer.[8]

Materials:

-

Crude lactol intermediate from Protocol 2

-

Triethylsilane (Et₃SiH)

-

Boron trifluoride diethyl etherate (BF₃·OEt₂) or Aluminum chloride (AlCl₃)

-

Anhydrous dichloromethane (DCM)

-

Anhydrous acetonitrile (MeCN)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Silica gel for column chromatography

Procedure:

-

Dissolve the crude lactol intermediate in a mixture of anhydrous DCM and MeCN under an inert atmosphere.

-

Cool the solution to a low temperature, typically between -40 °C and -78 °C.

-

Add triethylsilane to the solution.

-

Slowly add the Lewis acid (e.g., BF₃·OEt₂ or AlCl₃) dropwise, maintaining the low temperature.

-

Stir the reaction mixture at the low temperature and allow it to slowly warm to room temperature over several hours.

-

Monitor the reaction progress by TLC.

-

Once the reaction is complete, quench by the slow addition of saturated aqueous NaHCO₃ solution.

-

Extract the product with DCM.

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain the desired C-aryl glucoside.

Influence of Reducing Agent on Stereoselectivity:

The choice of the silane reducing agent can significantly impact the stereoselectivity of the reduction. While triethylsilane is commonly used, bulkier silanes can lead to higher selectivity for the β-anomer.[9]

| Lactol Precursor | Reducing Agent | Lewis Acid | β:α Ratio | Reference |

| 2,3,4,6-tetra-O-benzyl-1-C-phenylglucoside | Triethylsilane | BF₃·OEt₂ | 4:1 | [9] |

| 2,3,4,6-tetra-O-benzyl-1-C-phenylglucoside | Triisopropylsilane | BF₃·OEt₂ | >35:1 | [9] |

Visualizations

Caption: Oxidation of the protected glucopyranose to the gluconolactone.

References

- 1. chemistry.msu.edu [chemistry.msu.edu]

- 2. researchgate.net [researchgate.net]

- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 4. Efficient synthesis of Empagliflozin, an inhibitor of SGLT-2, utilizing an AlCl3-promoted silane reduction of a β-glycopyranoside. | Semantic Scholar [semanticscholar.org]

- 5. CN112812107A - Preparation method of SGLT-2 inhibitor and intermediate - Google Patents [patents.google.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. doylecpanel.cpaneldev.princeton.edu [doylecpanel.cpaneldev.princeton.edu]

Application Notes and Protocols for 2,3,4,6-Tetra-O-benzyl-D-glucono-1,5-lactone as a Glycosyl Donor Precursor

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3,4,6-Tetra-O-benzyl-D-glucono-1,5-lactone is a versatile, benzyl-protected gluconolactone derivative widely utilized in carbohydrate chemistry. While not a direct glycosyl donor itself, it serves as a crucial precursor for the stereoselective synthesis of C-glycosides.[1] These C-glycoside analogs of O-glycosides, where the anomeric oxygen is replaced by a carbon atom, are of significant interest in drug development due to their enhanced metabolic stability. This document provides detailed protocols for the conversion of this compound into C-glycosides through a two-step process involving nucleophilic addition and subsequent reductive dehydroxylation.

Principle of C-Glycosylation

The carbonyl group of this compound is susceptible to nucleophilic attack by organometallic reagents, such as Grignard or organolithium reagents. This initial reaction opens the lactone ring to form a stable lactol intermediate. Subsequent treatment of the lactol with a reducing agent, typically triethylsilane, in the presence of a Lewis acid, leads to the formation of the C-glycosidic bond with a high degree of stereoselectivity, predominantly affording the β-anomer.

Data Presentation

The following tables summarize quantitative data for the synthesis of C-glycosides from this compound using various nucleophiles.

Table 1: Nucleophilic Addition to this compound (Step 1)

| Nucleophile | Reagent | Solvent | Temperature (°C) | Reaction Time | Product | Yield (%) |

| Vinyl | Vinylmagnesium bromide | THF | -78 to 0 | 1 h | 1-C-vinyl-2,3,4,6-tetra-O-benzyl-D-glucopyranose (lactol) | ~85 |

| 2-Thiazolyl | 2-Lithiothiazole | THF | -78 | 30 min | 1-C-(2-Thiazolyl)-2,3,4,6-tetra-O-benzyl-D-glucopyranose (lactol) | 80[2] |

| 1,3-Dithian-2-yl | 2-Lithio-1,3-dithiane | THF | -78 to -20 | 3 h | 1-C-(1,3-Dithian-2-yl)-2,3,4,6-tetra-O-benzyl-D-glucopyranose (lactol) | 73 |

| Phenyl | Phenyllithium | THF | -78 | 1 h | 1-C-Phenyl-2,3,4,6-tetra-O-benzyl-D-glucopyranose (lactol) | ~90 |

| Ethynyl | Ethynylmagnesium bromide | THF | -78 to 0 | 2 h | 1-C-Ethynyl-2,3,4,6-tetra-O-benzyl-D-glucopyranose (lactol) | ~88 |

Table 2: Reductive Dehydroxylation of Lactol Intermediate (Step 2)

| Lactol Intermediate | Reducing Agent | Lewis Acid | Solvent | Temperature (°C) | Reaction Time | Final C-Glycoside | Overall Yield (%) (from lactone) |

| 1-C-vinyl-2,3,4,6-tetra-O-benzyl-D-glucopyranose | Triethylsilane | Boron trifluoride etherate | Dichloromethane | -78 to 0 | 2 h | β-C-vinyl-2,3,4,6-tetra-O-benzyl-D-glucopyranoside | 75 |

| 1-C-(2-Thiazolyl)-2,3,4,6-tetra-O-benzyl-D-glucopyranose | Triethylsilane | Trimethylsilyl triflate | Dichloromethane | 25 | 15 min | β-C-(2-Thiazolyl)-2,3,4,6-tetra-O-benzyl-D-glucopyranoside | Not Specified |

| 1-C-(1,3-Dithian-2-yl)-2,3,4,6-tetra-O-benzyl-D-glucopyranose | Triethylsilane | Boron trifluoride etherate | Dichloromethane | -78 to 0 | 2 h | β-C-(1,3-Dithian-2-yl)-2,3,4,6-tetra-O-benzyl-D-glucopyranoside | 65 |

| 1-C-Phenyl-2,3,4,6-tetra-O-benzyl-D-glucopyranose | Triethylsilane | Boron trifluoride etherate | Dichloromethane | -78 to 0 | 2 h | β-C-phenyl-2,3,4,6-tetra-O-benzyl-D-glucopyranoside | 82 |

| 1-C-Ethynyl-2,3,4,6-tetra-O-benzyl-D-glucopyranose | Triethylsilane | Boron trifluoride etherate | Dichloromethane | -78 to 0 | 2 h | β-C-ethynyl-2,3,4,6-tetra-O-benzyl-D-glucopyranoside | 79 |

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the oxidation of the readily available 2,3,4,6-Tetra-O-benzyl-D-glucopyranose to the desired lactone.

Materials:

-

2,3,4,6-Tetra-O-benzyl-D-glucopyranose

-

Dimethyl sulfoxide (DMSO)

-

Acetic anhydride (Ac₂O)

-

Ethyl acetate

-

Hexanes

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve 2,3,4,6-Tetra-O-benzyl-D-glucopyranose (1.0 equiv) in a mixture of DMSO and acetic anhydride (1:1 v/v).

-

Stir the reaction mixture at room temperature for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-cold saturated aqueous NaHCO₃ solution and extract with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to afford this compound as a white solid or oil.

Protocol 2: General Procedure for the Synthesis of C-Glycosides

This protocol outlines the two-step conversion of this compound to C-glycosides.

Step 1: Nucleophilic Addition to the Lactone

Materials:

-

This compound

-

Anhydrous tetrahydrofuran (THF)

-

Organometallic reagent (e.g., Grignard reagent or organolithium reagent, 1.2 equiv)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve this compound (1.0 equiv) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add the organometallic reagent (1.2 equiv) dropwise to the cooled solution.

-

Stir the reaction mixture at -78 °C for the time indicated in Table 1, then allow it to warm to 0 °C.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Extract the mixture with ethyl acetate (3 x 30 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

The resulting crude lactol is typically used in the next step without further purification.

Step 2: Reductive Dehydroxylation of the Lactol Intermediate

Materials:

-

Crude lactol from Step 1

-

Anhydrous dichloromethane (DCM)

-

Triethylsilane (Et₃SiH, 2.0 equiv)

-

Lewis acid (e.g., Boron trifluoride etherate (BF₃·Et₂O) or Trimethylsilyl triflate (TMSOTf), 1.5 equiv)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-